
Mangiferin
Overview
Description
Mangiferin (2-β-D-glucopyranosyl-1,3,6,7-tetrahydroxy-9H-xanthen-9-one) is a natural C-glucoside xanthone predominantly found in Mangifera indica L. (mango) leaves, fruits, and kernels . It exhibits diverse pharmacological properties, including antioxidant, anti-inflammatory, antidiabetic, anticancer, and neuroprotective activities . Structurally, this compound features a xanthone core with four hydroxyl groups and a glucose moiety at the C-2 position, contributing to its water solubility and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mangiferin can be synthesized through various chemical routes. One common method involves the conversion of 1,3,6,7-tetrahydroxyxanthone into this compound using acetobromoglucose in the presence of a base . This reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be extracted from mango leaves using ethanol as a solvent under ultrasonic conditions . The extraction process involves optimizing parameters such as solvent concentration, temperature, and extraction time to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Mangiferin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various this compound derivatives with modified pharmacological profiles .
Scientific Research Applications
Pharmacological Properties
Mangiferin exhibits a wide range of biological activities:
- Antioxidant Activity : this compound has been shown to combat oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity. This property is crucial in preventing cellular damage associated with chronic diseases .
- Antidiabetic Effects : Research indicates that this compound can lower blood glucose levels and improve insulin sensitivity, making it a promising candidate for managing diabetes and its complications such as neuropathy and nephropathy .
- Anticancer Potential : Studies demonstrate that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines, including cervical and nasopharyngeal carcinoma. It achieves this by modulating key signaling pathways involved in cell proliferation and survival .
- Cardioprotective Effects : this compound has been shown to reduce inflammation and oxidative stress in cardiac tissues, suggesting its potential in treating cardiovascular diseases .
- Neuroprotective Properties : Evidence suggests that this compound can protect neuronal cells from damage due to oxidative stress, thus offering potential benefits for neurodegenerative diseases .
Oncology
This compound's anticancer properties have led to several preclinical studies demonstrating its effectiveness against various cancers:
Diabetes Management
This compound's role in managing diabetes includes:
Mechanism | Effect |
---|---|
Insulin Sensitivity | Improves glucose uptake in tissues . |
Blood Glucose Regulation | Lowers fasting blood glucose levels . |
Cardiovascular Health
In cardiovascular research:
Study Focus | Findings |
---|---|
Myocardial Infarction | Reduces inflammatory markers post-MI . |
Lipid Profile Improvement | Lowers cholesterol levels and improves heart function . |
Formulation Challenges
Despite its promising applications, this compound faces challenges regarding its bioavailability. Strategies such as:
Mechanism of Action
Mangiferin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Properties: Induces apoptosis in cancer cells by modulating the expression of cell cycle proteins and inhibiting key signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomangiferin
- Structure : An isomer of this compound with a glucose unit at the C-4 position instead of C-2 .
- Sources : Co-occurs with this compound in Mangifera indica and Cyclopia subternata .
- Bioactivity : Shares antioxidant and antidiabetic properties with this compound. However, extracts rich in isothis compound and this compound demonstrate comparable glucose uptake enhancement in myocytes, suggesting synergistic effects .
- Quantitative Data : In Cyclopia subternata, the most bioactive extracts contained 12–15% higher this compound/isothis compound combined content than scolymoside-rich extracts .
Homothis compound
- Structure : A methylated derivative of this compound, enhancing lipophilicity .
- Sources : Found in mango leaves and Fridericia formosae .
- Bioactivity : Exhibits stronger analgesic effects than this compound in preclinical models, attributed to improved membrane permeability due to methylation .
This compound Derivatives (e.g., Compound 3 from Fridericia formosae)
- Structure: Novel derivatives with additional hydroxyl or glycosyl groups .
- Bioactivity : Preliminary mass spectrometry data suggest comparable fragmentation patterns to this compound, implying similar stability and metabolic pathways .
Comparison with Functionally Similar Compounds
Amarogentin (Secoiridoid Glycoside)
- Structure : Secoiridoid glycoside, distinct from xanthones .
- Sources : Found in Swertia chirayita and Centaurium erythraea .
- Bioactivity : Unlike this compound, amarogentin is prized for hepatoprotective and bitter-stimulant properties. However, both compounds show synergistic antioxidant effects in plant extracts .
- Quantitative Data : Wild S. chirayita extracts contain 20–30% higher amarogentin than in vitro cultures, whereas this compound levels are 15–25% higher in in vitro systems .
Swertiamarin (Secoiridoid Glycoside)
- Structure: Another secoiridoid, structurally unrelated to xanthones .
- Sources : Co-occurs with this compound in Gentiana spp. and S. chirayita .
- Bioactivity : Primarily anti-inflammatory and antidiabetic. In Gentiana, swertiamarin and this compound accumulate similarly in aerial parts but are minimal in roots .
- Quantitative Data : In vitro regenerated S. chirayita contains 10–18% more swertiamarin than wild plants, mirroring this compound’s in vitro enrichment .
Comparative Data Table
Key Research Findings
Bioactivity Synergy : this compound and isothis compound in Cyclopia subternata show similar glucose uptake efficacy to scolymoside, despite structural differences .
Extraction Efficiency: Ethanol-water (70%) extraction maximizes this compound yield (354.4 mg/kg DW), outperforming hyperoside (258.7 mg/kg DW) in mango waste .
Cancer Research : this compound synergizes with proteasome inhibitors (e.g., bortezomib) to inhibit lymphoma cell proliferation by 40–60% via Akt/mTOR suppression .
Biological Activity
Mangiferin, a polyphenolic compound predominantly found in mangoes (Mangifera indica), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of this compound, including its anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties, supported by various research findings and case studies.
1. Overview of this compound
This compound is a xanthone glycoside that exhibits a range of biological activities. Its structure allows it to interact with multiple molecular targets, leading to various therapeutic effects. The compound is primarily extracted from mango leaves, bark, and fruit and has been traditionally used in folk medicine for its health benefits.
2.1 Anti-Cancer Properties
Numerous studies have demonstrated this compound's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : In vitro studies indicate that this compound significantly reduces cell proliferation in colorectal cancer models, achieving a decrease of 65%–85% in colonic mucosal cell proliferation in rats .
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating caspases and modulating key proteins involved in the apoptotic pathway, such as p53 and Bcl-xL .
- Inhibition of Metastasis : The compound suppresses matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Studies have shown that this compound decreases MMP-7 and MMP-9 expression, thereby inhibiting the metastatic potential of cancer cells .
2.2 Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects by modulating inflammatory pathways:
- Cytokine Regulation : In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory cytokines like IL-10 .
- Inhibition of NF-κB Pathway : The compound inhibits the phosphorylation of NF-κB and IRAK1, leading to decreased inflammatory responses in models of colitis .
2.3 Antioxidant Activity
This compound displays strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases:
- Free Radical Scavenging : Research indicates that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .
2.4 Anti-Diabetic Effects
Studies have demonstrated that this compound can improve glycemic control and reduce complications associated with diabetes:
- Insulin Sensitivity : In diabetic rat models, this compound improved insulin sensitivity and reduced blood glucose levels without toxicity .
- Lipid Profile Improvement : It has been shown to lower triglycerides and cholesterol levels while enhancing liver glycogen content .
3. Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : A study involving STZ-induced diabetic rats showed that oral administration of this compound significantly reduced albuminuria and improved kidney function markers after 9 weeks of treatment .
- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of this compound as an adjunct therapy in breast cancer patients undergoing chemotherapy .
4. Conclusion
This compound is a promising bioactive compound with extensive biological activities that may offer therapeutic benefits across various health conditions. Its anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties underscore its potential as a natural therapeutic agent. Ongoing research will further elucidate its mechanisms of action and clinical applications.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing mangiferin extraction from plant sources?
- Answer : this compound extraction efficiency depends on solvent selection, extraction time, and energy input. Microwave-assisted extraction (MAE) with ethanol (80% concentration) at 550 W for 50 seconds, preceded by a 20-minute pre-leaching step, maximizes yield (1.1156 mg/g in Curcuma amada) while maintaining eco-friendly practices. Kinetic models (e.g., modified first-order or logistic models) should validate extraction profiles .
Q. How can researchers confirm this compound purity and structural integrity post-extraction?
- Answer : High-performance liquid chromatography (HPLC) with this compound standards is critical for quantifying purity. Fourier transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl, carbonyl) to confirm structural integrity. Cross-reference spectral data with established databases to avoid misidentification .
Q. What experimental frameworks are used to assess this compound’s antioxidant activity?
- Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard for evaluating antioxidant capacity. Normalize activity against positive controls (e.g., ascorbic acid) and report IC₅₀ values. Ensure post-extraction antioxidant retention by comparing treated and untreated samples .
Advanced Research Questions
Q. How should researchers design hypothesis-driven studies on this compound’s pharmacological mechanisms?
- Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., this compound dose-response in murine models vs. controls). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and ethical alignment. For example, investigate this compound’s anti-inflammatory effects via TNF-α modulation in vitro/in vivo .
Q. How can contradictory findings in this compound pharmacokinetic studies be resolved?
- Answer : Conduct meta-analyses to identify confounding variables (e.g., bioavailability differences due to solubility). Validate methodologies: compare oral vs. intravenous administration in controlled trials. Use statistical tools (ANOVA, regression) to isolate dose-dependent effects and publish raw data for transparency .
Q. What statistical and reproducibility measures ensure validity in this compound pharmacological studies?
- Answer : Adopt power analysis to determine sample sizes a priori. Report p-values with confidence intervals and effect sizes (e.g., Cohen’s d). Replicate key findings across independent labs using standardized protocols (e.g., OECD guidelines). Journals like Medicinal Chemistry Research mandate detailed Materials/Methods sections for reproducibility .
Q. How should in vivo studies address ethical and data management challenges when testing this compound?
- Answer : Follow institutional ethics guidelines for animal/human trials (e.g., IRB approval, informed consent). Implement a Data Management Plan (DMP) to anonymize participant data, specify storage protocols (e.g., encrypted servers), and define post-study access rules. Use REDCap or OpenClinica for secure data collection .
Q. What strategies elucidate this compound’s synergistic effects with other bioactive compounds?
- Answer : Employ isobolographic analysis or combination index (CI) models to quantify synergism (e.g., this compound + quercetin in antioxidant assays). Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify co-regulated pathways. Publish negative results to avoid publication bias .
Properties
IUPAC Name |
1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDDIBAIWPIIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mangiferin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4773-96-0 | |
Record name | NSC248870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mangiferin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278 - 280 °C | |
Record name | Mangiferin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.